molecular formula C19H22ClN3O3S B283192 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Katalognummer B283192
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: RHGQPYKIHJDKJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first synthesized by Takeda Pharmaceutical Company, Japan, and has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

TAK-715 selectively inhibits the alpha and beta isoforms of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, which are involved in the regulation of inflammation, cell proliferation, and differentiation. It binds to the ATP-binding site of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide and prevents its phosphorylation, thereby inhibiting its activation. This leads to the inhibition of downstream signaling pathways that are involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
TAK-715 has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide signaling pathway. This leads to a reduction in inflammation and tissue damage. TAK-715 has also been found to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. In addition, TAK-715 has been shown to have anti-fibrotic effects in animal models of liver fibrosis and pulmonary fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-715 has several advantages for lab experiments. It is a selective inhibitor of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, which makes it a useful tool for studying the role of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in various biological processes. It has also been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties. However, TAK-715 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its effects on other signaling pathways, such as JNK and ERK, should be taken into account when interpreting experimental results.

Zukünftige Richtungen

There are several future directions for the research on TAK-715. One area of interest is the development of TAK-715 analogs with improved pharmacological properties, such as solubility and selectivity. Another area of interest is the investigation of the potential therapeutic applications of TAK-715 in various diseases, such as cancer, fibrosis, and neurodegenerative diseases. The role of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in these diseases is still not fully understood, and further research is needed to fully explore the therapeutic potential of TAK-715. In addition, the development of new assays and techniques for studying the effects of TAK-715 on p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide signaling will be important for advancing our understanding of this important signaling pathway.

Synthesemethoden

The synthesis of TAK-715 involves a multi-step process that starts with the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-(methylsulfonyl)-1-piperazinyl)aniline in the presence of a base to yield the final product, TAK-715. The synthesis of TAK-715 has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

TAK-715 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. TAK-715 has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by inhibiting the p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide signaling pathway. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Eigenschaften

Molekularformel

C19H22ClN3O3S

Molekulargewicht

407.9 g/mol

IUPAC-Name

2-(4-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H22ClN3O3S/c1-27(25,26)23-12-10-22(11-13-23)18-5-3-2-4-17(18)21-19(24)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24)

InChI-Schlüssel

RHGQPYKIHJDKJI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.